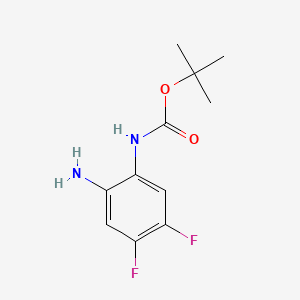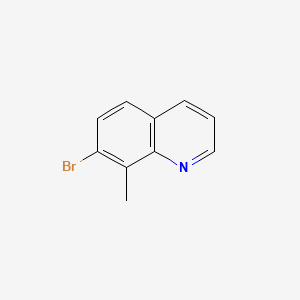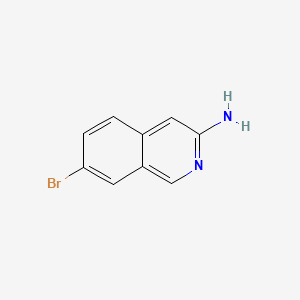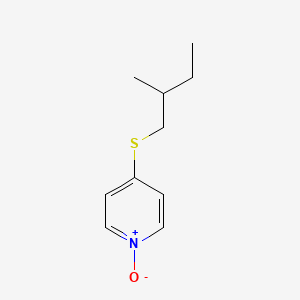
Carbamato de terc-butilo (2-amino-4,5-difluorofenil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate: is an organic compound with the molecular formula C11H14F2N2O2. It is a derivative of carbamic acid and features a tert-butyl group attached to the nitrogen atom of the carbamate moiety. The compound is notable for its two fluorine atoms positioned on the aromatic ring, which can significantly influence its chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also studied for its interactions with various biological targets, including enzymes and receptors.
Industry
In the industrial sector, tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in organic synthesis, suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.
Pharmacokinetics
It is also predicted to be able to permeate the blood-brain barrier . These properties suggest that it could have good bioavailability.
Action Environment
The action of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . It is recommended to be stored in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature can affect its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate typically involves the reaction of 2-amino-4,5-difluorobenzene with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as iodine. The reaction is carried out in an ethanol solvent at low temperatures, often around 0°C, to ensure high yield and purity . The reaction mixture is then allowed to stand overnight, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability. The reaction conditions would be optimized to maximize yield and minimize by-products, ensuring a cost-effective production process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The aromatic ring of tert-Butyl (2-amino-4,5-difluorophenyl)carbamate can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s functional groups and reactivity.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., HNO3) or halogenating agents (e.g., Br2) can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the electrophile used.
Oxidation: Products may include nitro derivatives or oxidized forms of the amino group.
Reduction: Reduced forms of the aromatic ring or the amino group.
Hydrolysis: The primary amine and carbon dioxide.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-amino-3,4-difluorophenyl)carbamate
- tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate
- tert-Butyl (2-amino-4,5-dimethylphenyl)carbamate
Uniqueness
tert-Butyl (2-amino-4,5-difluorophenyl)carbamate is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can significantly influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The presence of the tert-butyl group also provides steric hindrance, which can affect the compound’s interactions with biological targets and its overall stability.
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-4,5-difluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKTXVPUGXBLOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592041.png)

![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)


![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)

![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)
![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)
![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)
